molecular formula C12H13NO2 B13464141 Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate

Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate

Cat. No.: B13464141
M. Wt: 203.24 g/mol
InChI Key: YMWTZRKXAPHANA-UHFFFAOYSA-N
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Description

Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate is a benzoic acid derivative featuring a propargylamine (prop-2-yn-1-ylamino) group attached to the methylene substituent at the 3-position of the aromatic ring. This compound is structurally characterized by its ester moiety (methyl benzoate) and the propargylamine side chain, which introduces alkyne functionality.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 3-[(prop-2-ynylamino)methyl]benzoate

InChI

InChI=1S/C12H13NO2/c1-3-7-13-9-10-5-4-6-11(8-10)12(14)15-2/h1,4-6,8,13H,7,9H2,2H3

InChI Key

YMWTZRKXAPHANA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate typically involves the reaction of 3-aminomethylbenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate involves its interaction with specific molecular targets. The prop-2-yn-1-ylamino group can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate with other methyl benzoate derivatives, emphasizing structural, synthetic, and functional differences.

Substituent-Driven Reactivity

Table 1: Key Substituents and Functional Groups in Methyl Benzoate Derivatives

Compound Name Substituent at 3-Position Functional Group Properties
This compound Propargylaminomethyl Alkyne reactivity, potential metal binding
Methyl 3-(trifluoromethyl)benzoate Trifluoromethyl (-CF₃) Electron-withdrawing, lipophilic
Methyl 3,4-dimethoxybenzoate Methoxy (-OCH₃) Electron-donating, polar
Methyl 3,4-dihydroxybenzoate Hydroxy (-OH) Hydrogen-bonding, hydrophilic
Methyl 3-(pyridin-2-yl)propiolate Pyridinyl-propiolate Conjugated system, π-π interactions
  • Propargylaminomethyl vs. Trifluoromethyl: The propargyl group enables alkyne-specific reactions (e.g., cycloadditions), whereas trifluoromethyl enhances stability and lipophilicity, making it common in agrochemicals and pharmaceuticals .
  • Propargylaminomethyl vs. Methoxy/Hydroxy: Methoxy and hydroxy groups increase polarity and solubility in polar solvents, unlike the propargylaminomethyl group, which may reduce aqueous solubility due to its hydrophobic alkyne chain .

Biological Activity

Methyl 3-{[(prop-2-yn-1-yl)amino]methyl}benzoate is an organic compound with potential biological significance. Its unique structure, characterized by a methyl ester group and a prop-2-yn-1-ylamino moiety, suggests diverse interactions within biological systems. This article explores its biological activity, focusing on synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C_{12}H_{13}N_{1}O_{2}, with a molar mass of approximately 203.24 g/mol. It appears as a crystalline solid, typically white to light cream in color, with a melting point ranging from 113 to 117 °C. The compound is slightly soluble in chloroform and methanol, with solubility improving upon heating.

Synthesis Methods

Several methods can be employed for synthesizing this compound, including:

  • Nucleophilic Substitution : Involves the reaction of benzoic acid derivatives with propynylamine.
  • Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amine bond.
  • Cyclization Reactions : Employing cyclization strategies to introduce the propynylamine moiety into the benzoate structure.

Interaction with Biological Macromolecules

Preliminary studies indicate that this compound may interact with various biological macromolecules such as proteins and nucleic acids. These interactions can influence biochemical pathways and may exhibit therapeutic effects.

Photosensitizer Activity

The compound has been studied for its potential role as a photosensitizer , which suggests it may participate in photochemical reactions leading to oxidative processes within cells. Such activity could be harnessed in photodynamic therapy for cancer treatment.

Case Studies and Research Findings

Several research articles have highlighted the biological effects of compounds structurally similar to this compound:

  • Neuroprotective Effects : A study on related compounds demonstrated protective properties against neurodegeneration in model organisms like C. elegans, indicating potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties, suggesting that this compound may also possess such activity, warranting further investigation.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 3-amino benzoateC_{9}H_{11}N_{1}O_{2}Simple amino derivative; used in various syntheses
tert-butyl 4-(prop-2-ynylamino)benzoateC_{14}H_{17}N_{1}O_{2}Larger tert-butyl group; different reactivity profile
Methyl 4-(prop-2-ynylamino)benzoateC_{12}H_{13}N_{1}O_{2}Similar structure; varying position of amino group

This table illustrates how this compound is unique due to its specific positioning of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Future Research Directions

Further research is essential to elucidate the specific interactions and mechanisms of action for this compound. Investigations should focus on:

  • In vitro and in vivo studies : To assess its pharmacokinetics, toxicity, and therapeutic efficacy.
  • Mechanistic studies : To clarify how it interacts with cellular targets and pathways.

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